2-Cbz-2,6-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16/h1-3,6-7,17H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXDSFNOXAXADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745355 | |
| Record name | Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-79-7 | |
| Record name | 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclization of N-Substituted Diamines with Spirocyclic Precursors
One prominent method involves the cyclization of N-protected diamines with suitable electrophilic intermediates to form the spirocyclic framework. This approach typically proceeds via:
- Preparation of N-protected diamines: Starting with diamines such as 2,6-diaminohexane derivatives, which are protected with carbobenzyloxy groups on the nitrogen atoms.
- Cyclization step: The protected diamines are reacted with electrophilic agents like aldehydes, ketones, or halogenated compounds under basic or acidic conditions to induce intramolecular cyclization, forming the spirocyclic system.
- Solvents: Ethanol, dichloromethane, or acetonitrile.
- Catalysts: Acidic or basic catalysts, depending on the specific route.
- Temperature: Typically reflux or room temperature for controlled durations.
Copper-Catalyzed Cyclization of Diamine Precursors
Research indicates that copper catalysis can facilitate the formation of the spirocyclic core through radical or nucleophilic pathways:
- Procedure:
- N-protected diamines are reacted with suitable halogenated or activated intermediates in the presence of copper catalysts.
- The copper catalyzes the intramolecular cyclization, yielding the spirocyclic structure with high efficiency.
- This method offers high regioselectivity and yields, especially when optimized with ligands and controlled reaction temperatures.
- It is suitable for scale-up, as indicated by industrial synthesis reports.
Multistep Synthesis via Intermediate Formation
A more elaborate route involves multiple steps:
- Step 1: Synthesis of a suitable precursor, such as a diamine with a protected amino group.
- Step 2: Formation of an intermediate, such as a dihalide or aldehyde-functionalized compound.
- Step 3: Intramolecular cyclization under basic conditions to form the spirocyclic core.
- Step 4: Introduction of the carbobenzyloxy protecting group via benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
- Solvent: Dichloromethane or tetrahydrofuran.
- Reagents: Benzyl chloroformate, bases like sodium bicarbonate or triethylamine.
- Temperature: Typically 0°C to room temperature.
Use of Protecting Groups and Functionalization
The carbobenzyloxy group is introduced either before or after cyclization:
- Pre-cyclization protection: Protect the amino groups with Cbz groups prior to cyclization to prevent side reactions.
- Post-cyclization modification: Cyclize the precursor and then introduce the Cbz group via carbobenzyloxy transfer reagents.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Catalysts | Solvents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Cyclization | Diamines + Electrophiles | None | Ethanol, DCM | Reflux or RT | Simplicity, high yield | Limited substrate scope |
| Copper-Catalyzed | Diamines + Halogenated intermediates | Copper salts (CuI, CuBr) | Acetonitrile | Elevated temp, inert atmosphere | High regioselectivity | Requires catalyst handling |
| Multistep Synthesis | Diamines + Benzyl chloroformate | Triethylamine | DCM, THF | 0°C to RT | Versatile, scalable | Longer synthesis time |
| Post-synthesis Cbz Protection | Free amines + Cbz-Cl | None | DCM | RT | Protects amino groups | Additional step |
Research Findings and Optimization Insights
- Catalyst selection: Copper catalysts significantly improve yields and regioselectivity.
- Reaction temperature: Mild to moderate temperatures (15–40°C) optimize cyclization efficiency.
- Solvent choice: Non-protic, aprotic solvents like dichloromethane and acetonitrile favor the cyclization process.
- Protection strategy: Pre-protection of amino groups with Cbz enhances selectivity and prevents side reactions during cyclization.
Chemical Reactions Analysis
Types of Reactions
2-Cbz-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl carbamate group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alkoxides . Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Spirocyclic Compounds as Drug Candidates
The unique structural features of spirocyclic compounds, including 2-Cbz-2,6-diazaspiro[4.5]decane, make them valuable in the design of pharmaceuticals. They often exhibit diverse biological activities due to their ability to interact with various biological targets. Recent studies have highlighted their potential as inhibitors for specific enzymes and receptors associated with various diseases.
- TPH1 Inhibition : Research indicates that derivatives of diazaspiro[4.5]decane can serve as intermediates for synthesizing TPH1 inhibitors, which have implications in treating conditions such as depression and anxiety disorders . The synthesis involves the removal of protecting groups under specific conditions to yield active compounds.
- ROCK Inhibitors : Compounds derived from diazaspiro frameworks have been investigated for their roles as Rho-associated protein kinase (ROCK) inhibitors, which are relevant in cardiovascular diseases and cancer therapy. For instance, the inhibition of ROCK has shown promise in improving heart function in models of congestive heart failure .
Synthetic Methodologies
2.1. Synthesis of Spirocyclic Structures
The synthesis of this compound and its derivatives has been explored through various synthetic routes:
- Efficient Multigram Synthesis : A notable method involves the use of a multi-step synthetic approach that allows for high yields and purity of spirocyclic products. This process includes selective reactions that maintain the integrity of functional groups while facilitating the formation of complex structures .
- Diastereoselective Synthesis : Recent advancements have demonstrated diastereoselective methods for producing spiro[4.5]decane frameworks with high selectivity and yield. These methods optimize solvent conditions and reaction temperatures to enhance product formation .
Case Study 1: Synthesis of TPH1 Inhibitors
In a study focusing on TPH1 inhibition, researchers synthesized various diazaspiro derivatives using this compound as a precursor. The process involved:
- Protecting the amine groups,
- Performing key reactions to introduce necessary functional groups,
- Removing protecting groups to yield active inhibitors.
The resultant compounds showed promising activity against TPH1, indicating potential therapeutic applications in mood disorders.
Case Study 2: ROCK Inhibition
Another investigation utilized diazaspiro compounds to explore their efficacy as ROCK inhibitors:
- The synthesis route was optimized to produce compounds with high selectivity.
- Biological assays demonstrated significant inhibition of ROCK activity in vitro.
These findings suggest that this compound derivatives could be developed further into effective therapeutic agents for cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-Cbz-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spirocyclic structure and the presence of the benzyl carbamate group allow the compound to bind to enzymes, receptors, or other biomolecules, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Protecting Groups
6-Boc-2,6-diazaspiro[4.5]decane
- Molecular Formula : C₁₃H₂₄N₂O₂ ().
- Key Differences: Replaces the Cbz group with a tert-butyloxycarbonyl (Boc) protecting group. Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal, making Boc derivatives more suitable for acid-sensitive synthetic routes.
- Applications : Used in peptide synthesis and as intermediates for kinase inhibitors .
2-Oxa-8-azaspiro[4.5]decane HCl
Analogs with Different Spiro Ring Sizes
YA2 [(5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione]
- Molecular Formula : C₂₁H₂₄N₂O₃ ().
- Key Differences : Features a spiro[4.4] core instead of spiro[4.5], reducing ring strain and altering spatial orientation. The additional isoxazoline ring enhances rigidity and confers anticancer activity (IC₅₀ = 8.2 µM against HeLa cells) .
2-Cbz-2,9-diazaspiro[5.5]undecane
Research and Commercial Relevance
- Synthetic Utility : 2-Cbz-2,6-diazaspiro[4.5]decane serves as a precursor for protected amines in peptidomimetics, whereas Boc and oxa-aza analogs are favored in acid-sensitive syntheses .
- Drug Discovery : Spiro[4.5] derivatives are prioritized for CNS targets due to their ability to cross the blood-brain barrier, while spiro[5.5] analogs are explored in oncology for larger binding sites .
- Safety Profile: Unlike 8-aminospiro[4.5]decane hydrochloride (low hazard), Cbz-protected compounds may require caution due to benzyl-related toxicity .
Biological Activity
2-Cbz-2,6-diazaspiro[4.5]decane, also known as benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate, is a compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O2. The compound features a spirocyclic structure that includes two nitrogen atoms within its bicyclic framework, contributing to its distinctive chemical and biological properties. The presence of the benzyl group and carbamate functionality enhances its reactivity and potential applications in drug discovery.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. Its spirocyclic structure allows for effective binding to these biological targets, potentially leading to inhibition or modulation of their activity. This interaction is crucial for understanding the compound's therapeutic potential in various diseases.
Biological Activity and Applications
Research indicates that this compound may have applications in several areas:
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Studies suggest it can effectively bind to specific enzymes, modulating their activity which may be beneficial in treating conditions like hypertension and other metabolic disorders .
- Drug Discovery : The structural features of this compound make it a promising candidate for drug development. Its ability to interact with various biological targets opens avenues for creating new pharmaceuticals aimed at diverse health issues.
Case Studies
- Hypertension Treatment : Research has identified related compounds based on the diazaspiro framework that serve as soluble epoxide hydrolase (sEH) inhibitors, demonstrating efficacy in reducing blood pressure in spontaneously hypertensive rats. This suggests a pathway for exploring this compound's role in similar therapeutic contexts .
- Synthetic Approaches : Various synthetic methods have been developed to produce this compound efficiently. These methods often involve the reaction of diazaspirodecane precursors with benzyl chloroformate under basic conditions, optimizing yields for potential industrial applications.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Q & A
Q. How should researchers document synthetic procedures and characterization data for reproducibility?
- Methodological Answer : Follow ICMJE guidelines () to report detailed protocols:
- Chemical descriptions : CAS numbers, purity (≥95% by HPLC), suppliers (e.g., Accela in ).
- Synthetic steps : Precise stoichiometry, reaction times, and purification methods.
- Spectroscopic data : Include raw NMR/MS files in supplementary materials.
- Safety : Note hazards (e.g., flammability of solvents) per SDS guidelines ().
- Use platforms like ChemRxiv or Figshare to share datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
